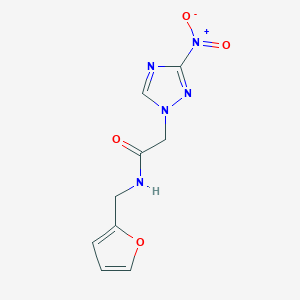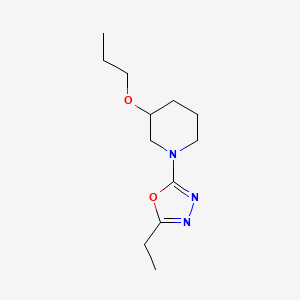![molecular formula C18H18N2O4 B5653967 5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)
5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole" often involves the formation of oxadiazole rings through cyclization reactions. For instance, compounds with similar structures were synthesized by reacting diamino-oxadiazole with aryl-diazenyl benzaldehyde in methanol, followed by characterization through various spectroscopic methods (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by techniques like X-ray diffraction, which provides insights into the spatial arrangement of atoms within the molecule. For example, compounds with oxadiazole moieties were structurally elucidated through IR, NMR, and HRMS spectra, with specific structures determined using X-ray diffraction analysis (Jiang et al., 2012).
Chemical Reactions and Properties
The oxadiazole ring, a common feature in these compounds, is known for its participation in various chemical reactions, contributing to the compound's antibacterial properties. For example, Schiff base compounds containing the oxadiazole ring displayed significant antibacterial activity against specific bacteria strains (Kakanejadifard et al., 2013).
Physical Properties Analysis
Physical properties such as solvatochromism and tautomeric behaviors are influenced by the compound's structure. Positive solvatochromism, influenced by factors like solvent polarity and intramolecular hydrogen bonding, was observed in compounds containing oxadiazole rings (Kakanejadifard et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are dictated by the presence of functional groups like oxadiazole. The oxadiazole ring enhances the compound's reactivity, making it suitable for further functionalization and application in various chemical reactions (Kakanejadifard et al., 2013).
properties
IUPAC Name |
5-[3-methyl-5-(phenoxymethyl)furan-2-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-9-15(11-22-14-5-3-2-4-6-14)23-16(12)18-19-17(20-24-18)13-7-8-21-10-13/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFNDKZZSZWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C3=NC(=NO3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B5653886.png)
![5-(cyclopropylsulfonyl)-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5653887.png)
![5-methyl-1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}-1H-tetrazole](/img/structure/B5653896.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5653906.png)
![(4-methoxy-2-methylphenyl)[methyl(2-morpholin-4-ylethyl)amino]acetic acid](/img/structure/B5653912.png)
![2-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5653924.png)


![1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5653937.png)


![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5653963.png)
